molecular formula C4H4N4 B13592583 Propargyltetrazole

Propargyltetrazole

Cat. No.: B13592583
M. Wt: 108.10 g/mol
InChI Key: RQMUHCCQANXDKX-UHFFFAOYSA-N
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Description

Propargyltetrazole is a nitrogen-rich heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural properties and reactivity. The compound consists of a tetrazole ring substituted with a propargyl group, which imparts distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyltetrazole can be synthesized through the reaction of propargyl bromide with sodium tetrazolate. This reaction typically occurs in an organic solvent under reflux conditions . The process involves the nucleophilic substitution of the bromide by the tetrazolate anion, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of continuous flow reactors and improved purification techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Propargyltetrazole undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amines.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can react with the propargyl group under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

Propargyltetrazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of propargyltetrazole involves its interaction with molecular targets through its propargyl and tetrazole moieties. The propargyl group can undergo cycloaddition reactions, while the tetrazole ring can coordinate with metal ions, forming stable complexes. These interactions are crucial in its applications as ligands in coordination compounds and in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: Propargyltetrazole is unique due to its combination of a propargyl group with a tetrazole ring, which imparts distinct reactivity and energetic properties. This makes it particularly valuable in the synthesis of high-energy materials and as a versatile ligand in coordination chemistry.

Properties

Molecular Formula

C4H4N4

Molecular Weight

108.10 g/mol

IUPAC Name

5-prop-2-ynyl-2H-tetrazole

InChI

InChI=1S/C4H4N4/c1-2-3-4-5-7-8-6-4/h1H,3H2,(H,5,6,7,8)

InChI Key

RQMUHCCQANXDKX-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NNN=N1

Origin of Product

United States

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